

DSPE-Polysarcosine66 in Lipid Nanoparticle (LNP) Formulations: A Technical Guide

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Compound of Interest		
Compound Name:	DSPE-polysarcosine66	
Cat. No.:	B15551357	Get Quote

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA vaccines. A critical component of conventional LNP formulations is the PEGylated lipid (e.g., DSPE-PEG), which provides a hydrophilic corona to stabilize the particles and prolong circulation time. However, concerns regarding the immunogenicity of polyethylene glycol (PEG) have prompted investigation into alternatives. DSPE-polysarcosine (DSPE-pSar) is emerging as a promising substitute, offering similar "stealth" properties with potentially improved biocompatibility and reduced immune stimulation.[1][2][3] Polysarcosine, a polypeptoid of N-methylated glycine, is considered a promising alternative to PEG due to its stealth properties, enhanced nanoparticle stability, and reduced immunogenicity.[4][5]

This technical guide provides an in-depth overview of the use of **DSPE-polysarcosine66** (DSPE-pSar66) in LNP formulations, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant workflows for researchers and drug development professionals.

Physicochemical Properties of DSPE-pSar LNPs

The substitution of DSPE-PEG with DSPE-pSar can influence the physicochemical characteristics of LNPs. Studies have shown that complete replacement of PEG lipids with pSar lipids can yield LNPs with comparable properties, while in some cases maintaining or



even enhancing mRNA delivery efficiency in vitro and in vivo. The structure of the pSarconjugated lipid anchor significantly affects the functionality of the LNPs.

Below is a summary of reported quantitative data for LNP formulations, comparing those made with polysarcosine lipids to traditional PEGylated lipids.

Table 1: Physicochemical Properties of ALC-0315 based LNPs with pSar vs. PEG Lipids

Lipid Moiety	Size (nm)	PDI	Encapsulation Efficiency (%)	Zeta Potential (mV)
Control (PEG)	~80	~0.1	~90%	~ -2
DMG-pSar25	~100	~0.1	~90%	~ -3
DOPE-pSar25	~80	~0.15	~70%	~ -4
C16-pSar25	~180	~0.15	~85%	~ -2
C18-pSar25	~160	~0.15	~85%	~ -2
TETAMINE- pSar25	~150	~0.15	~85%	~ +5

Table 2: Physicochemical Properties of SM-102 based LNPs with pSar vs. PEG Lipids

Lipid Moiety	Size (nm)	PDI	Encapsulation Efficiency (%)	Zeta Potential (mV)
Control (PEG)	~90	~0.1	~95%	~ -5
DMG-pSar25	~100	~0.1	~95%	~ -5
DOPE-pSar25	~90	~0.15	~90%	~ -6
C16-pSar25	~170	~0.15	~90%	~ -5
C18-pSar25	~160	~0.15	~90%	~ -4
TETAMINE- pSar25	~140	~0.15	~90%	~ +2



In Vivo Performance

The ultimate test of an LNP formulation is its in vivo efficacy. Studies in mice have demonstrated that LNPs formulated with certain DSPE-pSar variants can achieve protein expression levels comparable to or even exceeding those of their PEGylated counterparts after intramuscular injection.

Table 3: In Vivo mRNA Delivery Performance in Mice (Intramuscular Injection)

LNP Base	pSar Lipid Variant	Outcome Compared to PEG Control
ALC-0315	C16-pSar25	> 5-fold higher luminescence (FLuc mRNA)
ALC-0315	DMG-pSar25	> 5-fold higher luminescence (FLuc mRNA); Significantly higher hEPO protein levels
SM-102	All tested pSar lipids	Similar luminescence and hEPO protein levels to PEG control

These results indicate that the interplay between the ionizable lipid and the stealth lipid is crucial for in vivo performance.

Experimental Protocols

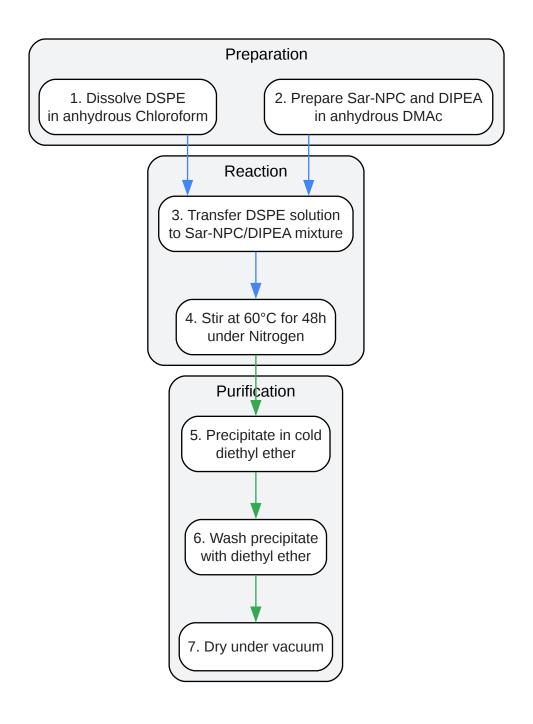
This section details the methodologies for the synthesis of DSPE-pSar and the subsequent formulation and characterization of DSPE-pSar LNPs.

Synthesis of DSPE-polysarcosine (DSPE-pSar)

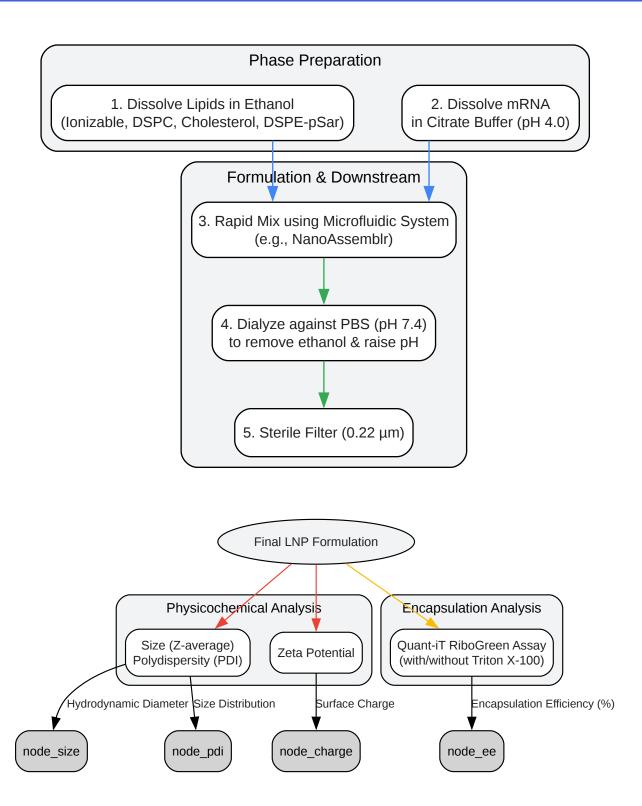
This protocol is based on the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA) initiated by the primary amine of DSPE.

Diagram 1: DSPE-pSar Synthesis Workflow









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